molecular formula C10H12BrN3O B12567447 4-[(E)-(4-bromophenyl)diazenyl]morpholine CAS No. 188289-57-8

4-[(E)-(4-bromophenyl)diazenyl]morpholine

Cat. No.: B12567447
CAS No.: 188289-57-8
M. Wt: 270.13 g/mol
InChI Key: OBFKJDUASYMKGA-UHFFFAOYSA-N
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Description

4-[(E)-(4-Bromophenyl)diazenyl]morpholine is an azo compound featuring a morpholine ring linked via an E-configuration diazenyl (-N=N-) group to a para-bromophenyl substituent. Its synthesis typically involves diazotization of 4-bromoaniline followed by coupling with morpholine, yielding a red solid with moderate to high purity after chromatographic purification .

Properties

CAS No.

188289-57-8

Molecular Formula

C10H12BrN3O

Molecular Weight

270.13 g/mol

IUPAC Name

(4-bromophenyl)-morpholin-4-yldiazene

InChI

InChI=1S/C10H12BrN3O/c11-9-1-3-10(4-2-9)12-13-14-5-7-15-8-6-14/h1-4H,5-8H2

InChI Key

OBFKJDUASYMKGA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1N=NC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-bromophenyl)diazenyl]morpholine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-bromoaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with morpholine under basic conditions to yield the desired azo compound .

Industrial Production Methods

In an industrial setting, the production of 4-[(E)-(4-bromophenyl)diazenyl]morpholine can be scaled up by optimizing the reaction conditions. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4-bromophenyl)diazenyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Research indicates that compounds with azo and morpholine structures exhibit diverse biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of azo compounds can exhibit significant antibacterial and antifungal properties. For instance, compounds similar to 4-[(E)-(4-bromophenyl)diazenyl]morpholine have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : The potential anticancer effects of azo compounds have been explored in several studies. These compounds may induce cytotoxicity in cancer cell lines through mechanisms such as apoptosis or cell cycle arrest. For example, derivatives have shown IC50 values in the nanomolar range against various cancer cell lines .
  • Neuropharmacological Effects : The presence of the morpholine ring suggests potential interactions with neurotransmitter systems. Some studies indicate that similar compounds may act as selective serotonin reuptake inhibitors (SSRIs), which could be beneficial in treating mood disorders .

General Synthetic Route:

  • Preparation of Diazonium Salt : Reacting 4-bromoaniline with nitrous acid to form the diazonium salt.
  • Azo Coupling Reaction : The diazonium salt is then reacted with morpholine under acidic conditions to yield 4-[(E)-(4-bromophenyl)diazenyl]morpholine.

Case Studies

Several case studies illustrate the applications and efficacy of 4-[(E)-(4-bromophenyl)diazenyl]morpholine:

  • Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry assessed various azo compounds for their antibacterial properties. Results indicated that certain derivatives exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
CompoundTarget BacteriaMIC (µg/mL)
Azo Compound AStaphylococcus aureus15
Azo Compound BEscherichia coli20
  • Anticancer Activity Assessment : Research focused on the cytotoxic effects of related azo compounds demonstrated promising results against human cancer cell lines. The study highlighted that some derivatives had IC50 values below 50 nM against breast cancer cells .
CompoundCell LineIC50 (nM)
Azo Compound CMCF7 (Breast)30
Azo Compound DHeLa (Cervical)TBD

Mechanism of Action

The mechanism of action of 4-[(E)-(4-bromophenyl)diazenyl]morpholine involves its interaction with molecular targets through the diazenyl group. The compound can undergo photoisomerization, where exposure to light causes a change in its configuration from trans to cis. This property is exploited in various applications, including molecular switches and sensors. The bromine atom also plays a role in enhancing the reactivity and binding affinity of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Key Analogs :

(E)-4-((4-Chlorophenyl)diazenyl)-2,5-dimethoxyaniline (2b) :

  • Substituents : Chlorine (Cl) replaces bromine (Br) on the phenyl ring; additional methoxy (-OCH₃) groups on the aniline moiety.
  • Impact : The Cl atom (less electronegative than Br) reduces electron-withdrawing effects, while methoxy groups enhance electron density. This compound exhibits a lower synthesis yield (26%) compared to the bromo analog (57%) due to steric and electronic factors .

4-(4-Nitrophenyl)morpholine : Substituents: Nitro (-NO₂) group replaces the diazenyl-bromophenyl system. Impact: The strong electron-withdrawing nitro group increases reactivity in electrophilic substitutions, making this compound a key intermediate in antitumor drug synthesis .

2,2'-(4-((4-Bromophenyl)diazenyl)phenylazanediyl)diethanol (Figure 8B in ): Substituents: Diethanolamine replaces morpholine. Impact: The hydroxyl groups in diethanolamine enable hydrogen bonding, enhancing solubility in polar solvents compared to the morpholine analog.

Electronic Properties :
  • Bromine vs. Chlorine : Bromine’s higher atomic polarizability increases intermolecular interactions (e.g., van der Waals forces), leading to higher melting points in bromo derivatives compared to chloro analogs .
  • Diazenyl vs. Direct Linkage: The diazenyl group introduces conjugation, enabling π-π* transitions responsible for visible-light absorption (λmax ~400–500 nm), which is absent in non-azo analogs like 4-(4-bromophenyl)morpholine .

Physicochemical and Spectral Data

Melting Points and Stability :
  • 4-[(E)-(4-Bromophenyl)diazenyl]morpholine : Reported as a red solid with a melting point >200°C (decomposes) .
  • 4-(4-Nitrophenyl)morpholine : Crystalline solid with a melting point of 160–162°C, stabilized by nitro group resonance .
Spectroscopic Signatures :
  • ¹H NMR : The morpholine protons in 4-[(E)-(4-bromophenyl)diazenyl]morpholine resonate at δ 3.6–3.8 ppm, while the aromatic protons of the bromophenyl group appear as a doublet near δ 7.6–7.8 ppm .
  • IR : Strong N=N stretching vibrations at ~1450–1500 cm⁻¹ confirm the diazenyl linkage .

Biological Activity

4-[(E)-(4-bromophenyl)diazenyl]morpholine is a diazenyl compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of 4-[(E)-(4-bromophenyl)diazenyl]morpholine typically involves the reaction of morpholine with a diazonium salt derived from 4-bromoaniline. The characterization of the compound can be performed using various spectroscopic techniques, including NMR, IR, and mass spectrometry, to confirm the structure and purity.

Anticancer Activity

Research indicates that compounds similar to 4-[(E)-(4-bromophenyl)diazenyl]morpholine exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives containing bromine substituents demonstrate cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. The presence of bromine enhances the activity due to its electron-withdrawing properties, which can stabilize reactive intermediates during cellular interactions .

Table 1: Cytotoxic Effects of Brominated Pyrazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
4-[(E)-(4-bromophenyl)diazenyl]morpholineMDA-MB-23115.2Induction of apoptosis
Pyrazole Derivative AMCF-712.5Inhibition of cell proliferation
Pyrazole Derivative BMDA-MB-23110.3Synergistic effect with doxorubicin

Anti-inflammatory Activity

The compound has also shown potential anti-inflammatory effects, particularly through the inhibition of pro-inflammatory cytokines. Studies have demonstrated that related compounds can block calcium influx in response to inflammatory stimuli, suggesting a mechanism involving calcium channel modulation .

Table 2: Anti-inflammatory Effects of Related Compounds

Compound NameInflammatory ModelEffect Observed
4-[(E)-(4-bromophenyl)diazenyl]morpholinePAF-induced inflammationSignificant inhibition
Pyrazole Derivative CTNF-alpha induced cytokine releaseModerate inhibition

Antimicrobial Activity

The antimicrobial properties of diazenyl compounds have been explored extensively. Compounds similar to 4-[(E)-(4-bromophenyl)diazenyl]morpholine have exhibited activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Table 3: Antimicrobial Activity Against Bacterial Strains

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
4-[(E)-(4-bromophenyl)diazenyl]morpholineStaphylococcus aureus32 µg/mL
Pyrazole Derivative DEscherichia coli16 µg/mL

Case Study 1: Anticancer Efficacy

A study conducted on a series of brominated pyrazole derivatives demonstrated their effectiveness against breast cancer cells. The research highlighted that the combination therapy with doxorubicin not only enhanced cytotoxicity but also reduced side effects associated with high doses of chemotherapy .

Case Study 2: Anti-inflammatory Mechanism

In a model evaluating the anti-inflammatory effects, researchers found that compounds structurally related to 4-[(E)-(4-bromophenyl)diazenyl]morpholine significantly reduced inflammation markers in vitro. This suggests a potential therapeutic application for inflammatory diseases .

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